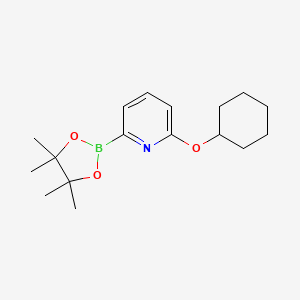

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a cyclohexyloxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-bromo-6-(cyclohexyloxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: 2-(Cyclohexyloxy)-6-boronic acid pyridine.

Reduction: Reduced pyridine derivatives.

Substitution: Various biaryl compounds depending on the aryl halide used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its role as a reagent in organic synthesis. Key applications include:

- Formation of Boronate Esters : The compound can be utilized to synthesize boronate esters through reactions with alcohols. This process is crucial for creating intermediates used in various organic compounds.

- Cross-Coupling Reactions : It serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

- Carbonyl Reduction : The compound can facilitate carbonyl reductions due to its nucleophilic characteristics, allowing for the transformation of ketones and aldehydes into alcohols.

Therapeutic Potential

While specific biological activities of this compound are not extensively documented, boron-containing compounds have been studied for their potential therapeutic applications:

- Anti-Cancer Properties : Research indicates that certain boron compounds exhibit anti-cancer effects by interacting with biomolecules involved in cell signaling pathways. The unique structure of this compound may contribute to similar biological activities.

- Biological Interactions : Boron compounds are known to influence various biological pathways. Further research is necessary to elucidate the specific interactions and potential therapeutic effects of this compound within biological systems .

Data Table: Comparison of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Formation of boronate esters and cross-coupling reactions | Suzuki-Miyaura coupling |

| Carbonyl Reduction | Transformation of carbonyl compounds into alcohols | Nucleophilic attack on carbonyls |

| Therapeutic Potential | Investigated for anti-cancer properties and biological interactions | Interaction with biomolecules |

Mecanismo De Acción

The mechanism by which 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group allows it to form carbon-carbon bonds with various aryl halides, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a cyclohexyloxy group and a boronate ester on the pyridine ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic applications.

Actividad Biológica

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure combines a pyridine moiety with a dioxaborolane group, which may contribute to its biological activity. This article explores the biological properties of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.21 g/mol

- CAS Number : 1310383-05-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing reactive intermediates and facilitating reactions involving nucleophiles. This property can be crucial in drug design and development.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:

- Case Study 1 : A study demonstrated that related dioxaborolane derivatives inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific impact of this compound on these pathways remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Case Study 2 : In vitro tests showed that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 303.21 g/mol |

| CAS Number | 1310383-05-1 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against bacteria |

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : Studies revealed that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.

- Mechanistic Insights : Investigations into its mechanism of action suggest that it may inhibit key enzymes involved in cancer metabolism.

- Synergistic Effects : Preliminary data indicate that when used in combination with other chemotherapeutic agents, it may enhance overall efficacy.

Propiedades

IUPAC Name |

2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNOAICEPGDPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671305 | |

| Record name | 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-05-1 | |

| Record name | 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.